molecular formula C7H7ClN4O B2670558 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethan-1-ol CAS No. 64127-15-7

2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethan-1-ol

Cat. No. B2670558
CAS RN: 64127-15-7
M. Wt: 198.61
InChI Key: CKGXWXQNFGKLIM-UHFFFAOYSA-N
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Description

The compound “2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethan-1-ol” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological and pharmacological activities .

Scientific Research Applications

Novel Synthesis Methods

Research demonstrates innovative synthetic routes to derivatives of pyrazolo[3,4-d]pyrimidines, showcasing their relevance in chemical synthesis. For instance, a study outlined a four-step synthesis process for novel (S)-1-(heteroaryl)ethan-1-amines from (S)-Boc-alanine, highlighting the versatility of pyrazolo[3,4-d]pyrimidine derivatives in synthesizing complex molecules (Svete et al., 2015).

Anticancer and Anti-inflammatory Activities

Pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their biological activities, including anticancer and anti-inflammatory properties. A study synthesized novel pyrazolopyrimidine derivatives and assessed their cytotoxicity against cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammation. Some derivatives exhibited promising activities, suggesting the therapeutic potential of this compound class (Rahmouni et al., 2016).

Antifungal Abilities

Another investigation into pyrazolo[3,4-d]pyrimidines derivatives showed significant antifungal abilities against various phytopathogenic fungi. This research underscores the potential use of pyrazolo[3,4-d]pyrimidine frameworks in developing new antifungal agents (Zhang et al., 2016).

Insecticidal Properties

The pyrazole-based tetrahydropyrimidine derivatives, related to the pyrazolo[3,4-d]pyrimidine scaffold, showed significant insecticidal activity against agricultural pests, highlighting the potential of these compounds in pest management strategies (Halim et al., 2020).

Antimicrobial Activity

Research on pyrazolo[3,4-d]pyrimidines incorporated with sulfonyl groups revealed several derivatives with antimicrobial activity exceeding that of reference drugs. This finding indicates the utility of such compounds in developing new antimicrobial agents (Alsaedi et al., 2019).

properties

IUPAC Name

2-(4-chloropyrazolo[3,4-d]pyrimidin-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4O/c8-6-5-3-11-12(1-2-13)7(5)10-4-9-6/h3-4,13H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGXWXQNFGKLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C2=C1C(=NC=N2)Cl)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64127-15-7
Record name 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethan-1-ol
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